4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid

Description

Chemical Structure and Properties

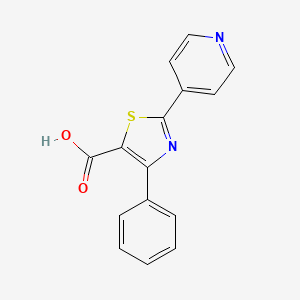

4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid (CAS: 1225963-57-4) is a heterocyclic compound with the molecular formula C₁₅H₁₀N₂O₂S and a molecular weight of 282.32 g/mol . Its structure features a thiazole core substituted at positions 2 and 4 with a pyridyl and phenyl group, respectively, and a carboxylic acid group at position 5 (Figure 1). This arrangement confers unique electronic and steric properties, making it a candidate for medicinal chemistry and protein-ligand interaction studies.

Applications and Research Significance The compound has been studied for its role in weak protein-ligand complexes, particularly with E. coli DsbA, where it aids in elucidating binding modes via NMR-based methods .

Properties

IUPAC Name |

4-phenyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-15(19)13-12(10-4-2-1-3-5-10)17-14(20-13)11-6-8-16-9-7-11/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUFXYLUJWNFRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole derivatives with substituted benzaldehydes and thiourea in the presence of iodine .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiazolidines.

Scientific Research Applications

4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Carboxylic Acids

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Structural and Functional Differences

Substituent Effects on Bioactivity Methoxy vs. Phenyl Groups: The methoxy derivative () shows specificity against lysine ε-aminotransferase (LAT) in Mycobacterium, likely due to its smaller size and hydrogen-bonding capability. In contrast, the phenyl group in the parent compound enhances hydrophobic interactions in protein binding . Trifluoromethyl (CF₃) Groups: The CF₃-substituted analog () exhibits improved metabolic stability and lipophilicity, critical for oral bioavailability in drug design .

Positional Isomerism

- Pyridyl Isomers : The 4-pyridyl isomer (parent compound) demonstrates distinct binding in E. coli DsbA compared to the 2-pyridyl isomer (CAS 1301738-68-0). The 4-pyridyl group aligns better with the protein's active site, as shown in NMR studies .

Carboxylic Acid vs. Amide Derivatives

- The trimethoxybenzamido derivative () replaces the carboxylic acid with an amide linkage, enhancing solubility and enabling covalent interactions in cephalosporin antibiotics .

Biological Activity

4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, including potential applications in medicinal chemistry. This compound features a thiazole ring substituted with a phenyl group and a pyridyl group, along with a carboxylic acid functional group, which enhances its reactivity and biological interactions. The molecular formula of this compound is C15H10N2O2S, with a molecular weight of 282.32 g/mol.

Structural Characteristics

The unique arrangement of functional groups and rings in this compound contributes to its distinctive biological activity profile. The thiazole ring provides unique electronic properties, while the pyridine ring allows for various chemical interactions within biological systems.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H10N2O2S | Contains both thiazole and pyridine rings |

| 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid | C15H10N2O2S | Different pyridine substitution at position 3 |

| 4-Methylthiazole | C5H6N2S | Simpler structure lacking carboxylic group |

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial effects against various pathogens. Its structural features may enhance its ability to disrupt microbial cell functions.

- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting the growth of specific cancer types, likely due to its ability to interact with cellular pathways involved in cell proliferation.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha. This suggests that this compound may also have potential as an anti-inflammatory agent.

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with various enzymes or receptors in the body, leading to changes in cellular functions.

Potential Targets:

- Enzymatic Inhibition : Similar thiazole compounds have been reported to inhibit p38 mitogen-activated protein kinase, which plays a crucial role in inflammatory responses.

Anticancer Activity

A study exploring thiazole derivatives found that certain analogues exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) cells. The structure–activity relationship (SAR) indicated that the presence of electron-donating groups at specific positions on the phenyl ring enhanced anticancer activity.

Antimicrobial Studies

Research involving benzofused thiazole derivatives has revealed potential antioxidant and anti-inflammatory properties, suggesting that similar activities may be present in this compound.

Q & A

Q. What are the common synthetic routes for 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of precursors such as thiourea derivatives with α-bromo ketones or esters. For example, ethyl acetoacetate and phenylhydrazine are cyclized under basic conditions to form the thiazole core, followed by functionalization at the 2- and 5-positions . Optimization includes adjusting solvent polarity (e.g., DMF or DCM), stoichiometric ratios (e.g., 2-3-fold excess of coupling reagents), and temperature to maximize yields . Chromatographic purification (e.g., silica gel) and recrystallization are standard for isolating the final product .

Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

- 1H/13C NMR : To verify the thiazole ring protons (δ 7.5–8.5 ppm for pyridyl protons) and carboxylic acid functionality (δ ~12 ppm for COOH) .

- HPLC-MS : For purity assessment (>95%) and molecular ion confirmation (m/z 282.32 for [M+H]+) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (COOH broad band) .

Q. What preliminary biological activities have been reported for thiazole-5-carboxylic acid derivatives?

Thiazole-5-carboxylic acid analogs exhibit inhibition of enzymes like xanthine oxidase (IC₅₀ ~1–10 µM) and carbonic anhydrase, with structural modifications (e.g., pyridyl substituents) enhancing selectivity . Antimicrobial screening against Mycobacterium tuberculosis has also been reported for related derivatives .

Advanced Research Questions

Q. How do substituent variations at the 4-phenyl and 4-pyridyl positions influence biological activity?

- 4-Phenyl group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., JAK2 inhibitors) .

- 4-Pyridyl group : Introduces hydrogen-bonding potential; replacing pyridyl with trifluoromethyl groups (e.g., 4-(CF₃)Ph) increases metabolic stability but may reduce solubility . Comparative SAR studies using IC₅₀ values and molecular docking are critical .

Q. What strategies address low solubility of this compound in aqueous media for in vitro assays?

- Salt formation : Converting the carboxylic acid to sodium or potassium salts improves water solubility .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Prodrug approaches : Esterification (e.g., ethyl ester derivatives) enhances permeability, with enzymatic hydrolysis regenerating the active form .

Q. How can computational methods guide the design of derivatives with improved target binding?

- Molecular docking : Predict binding modes to targets like pantothenate synthase or EGFR using software (e.g., AutoDock Vina). Pyridyl-thiazole scaffolds show strong interactions with ATP-binding pockets .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Byproduct formation : Optimize reaction time and temperature to minimize side products (e.g., thiazole dimerization) .

- Purification : Switch from column chromatography to recrystallization or flash chromatography for large batches .

- Yield variability : Use statistical tools (e.g., Design of Experiments) to identify critical factors like reagent purity .

Methodological Considerations

Q. How should researchers handle discrepancies in biological activity data across studies?

- Assay validation : Ensure consistency in enzyme sources (e.g., recombinant vs. native) and assay conditions (pH, cofactors) .

- Control compounds : Include reference inhibitors (e.g., allopurinol for xanthine oxidase assays) to benchmark activity .

Q. What safety protocols are recommended for handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.